N-Acetyl-D-tryptophyl-L-valinamide

Catalog No.
S13015533
CAS No.
673462-02-7
M.F
C18H24N4O3
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-D-tryptophyl-L-valinamide

CAS Number

673462-02-7

Product Name

N-Acetyl-D-tryptophyl-L-valinamide

IUPAC Name

(2S)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanamide

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C18H24N4O3/c1-10(2)16(17(19)24)22-18(25)15(21-11(3)23)8-12-9-20-14-7-5-4-6-13(12)14/h4-7,9-10,15-16,20H,8H2,1-3H3,(H2,19,24)(H,21,23)(H,22,25)/t15-,16+/m1/s1

InChI Key

ZFFQYIRICYOHAN-CVEARBPZSA-N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C

N-Acetyl-D-tryptophyl-L-valinamide is a synthetic compound derived from the amino acids tryptophan and valine. It features an acetyl group attached to the nitrogen of the tryptophan residue, which is known for its role in various biological processes, including neurotransmission and protein synthesis. The compound's structure includes a D-tryptophyl moiety and an L-valinamide component, which may influence its biological activity and pharmacological properties.

The chemical reactivity of N-Acetyl-D-tryptophyl-L-valinamide can be explored through various reactions typical of peptide derivatives. These may include:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the release of the constituent amino acids.
  • Acetylation: Further acetylation can modify its properties, potentially enhancing solubility or altering its interaction with biological targets.
  • Ligand Formation: As a peptide derivative, it may form complexes with metal ions or other ligands, influencing catalytic activities in bio

The synthesis of N-Acetyl-D-tryptophyl-L-valinamide typically involves:

  • Coupling Reaction: The D-tryptophan and L-valine components are coupled using standard peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) to form the peptide bond.
  • Acetylation: The resulting peptide is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group at the amine site of tryptophan.
  • Purification: The final product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for biological testing.

N-Acetyl-D-tryptophyl-L-valinamide can have several applications:

  • Pharmaceuticals: Due to its potential neuroprotective properties, it may be explored as a therapeutic agent for conditions like amyotrophic lateral sclerosis or other neurodegenerative diseases.
  • Research Tool: It can serve as a model compound in studies investigating peptide interactions, receptor binding, and drug design.
  • Cosmetics: Peptides are increasingly used in cosmetic formulations for their skin-rejuvenating properties.

Interaction studies involving N-Acetyl-D-tryptophyl-L-valinamide could focus on:

  • Receptor Binding: Investigating how this compound interacts with neurotransmitter receptors, particularly those involved in mood regulation.
  • Enzyme Inhibition: Assessing whether it inhibits any enzymes relevant to metabolic pathways or signal transduction.
  • Cellular Uptake: Studying how well the compound penetrates cell membranes and its subsequent biological effects.

N-Acetyl-D-tryptophyl-L-valinamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
N-Acetyl-L-tryptophanL-isomer of tryptophan; neuroprotectiveInhibits mitochondrial cytochrome c release
N-Acetyl-DL-tryptophanMixture of D and L forms; less studiedPotentially less effective than L-isomer
Valproic AcidShort-chain fatty acid; mood stabilizerAnticonvulsant and mood-stabilizing effects
TryptamineIndoleamine; precursor to serotoninNeurotransmitter activity

N-Acetyl-D-tryptophyl-L-valinamide's unique combination of the D-form of tryptophan with L-valine may provide distinct pharmacological properties compared to these compounds, particularly in terms of receptor specificity and neuroprotective potential.

Enzymatic Post-Translational Modification Mechanisms

Post-translational modifications involving D-amino acid incorporation and N-terminal acetylation represent crucial biochemical processes that expand the chemical diversity of peptide structures beyond the canonical twenty L-amino acids [14] [20]. These modifications occur through distinct enzymatic pathways that have evolved to overcome the stereochemical constraints of ribosomal protein synthesis [15].

Peptide Isomerase-Mediated D-Amino Acid Incorporation

The incorporation of D-amino acids into peptide sequences occurs through specialized peptide isomerase enzymes that catalyze the post-translational conversion of L-amino acid residues to their D-enantiomers [5]. The discovery of peptide isomerase from Agelenopsis aperta spider venom provided fundamental insights into the mechanism of single D-amino acid incorporation within peptide chains [5].

Research has demonstrated that peptide isomerases exhibit high homology with serine proteases, suggesting an evolutionary adaptation that enables stereochemical inversion rather than hydrolytic cleavage [5]. The enzymatic mechanism involves the formation of a covalently bound intermediate through nucleophilic attack by a conserved serine residue, followed by stereoselective proton abstraction and reprotonation at the alpha-carbon center [5].

The Aspergillus nidulans nonribosomal peptide synthetase IvoA represents a particularly efficient system for D-tryptophan production, achieving greater than ninety percent conversion of L-tryptophan to D-tryptophan through adenosine triphosphate-dependent stereoinversion [4]. This single-module enzyme system utilizes an epimerization domain that catalyzes unidirectional stereoinversion, coupled with a condensation domain that selectively hydrolyzes D-tryptophanyl-S-phosphopantetheine thioester products [4].

Enzyme ClassFunctionMechanismConversion Efficiency
Peptide IsomeraseCatalyzes L- to D-amino acid conversion in peptidesSerine protease homology with isomerization activityVariable (sequence dependent)
Serine RacemaseConverts L-serine to D-serineEliminative and racemization activity~50% equilibrium
Alanine RacemaseConverts L-alanine to D-alanineCofactor-dependent amino acid racemization~50% equilibrium
Glutamate RacemaseConverts L-glutamate to D-glutamateCofactor-dependent amino acid racemization~50% equilibrium
Aspergillus nidulans IvoAUnidirectional L-tryptophan to D-tryptophan conversionATP-dependent stereoinversion with D-selective hydrolysis>90% complete conversion

The positional specificity of D-amino acid incorporation shows preference for sites near the N-terminus or C-terminus of peptide chains, with particular efficiency observed when the target amino acid is located at the third position from either terminus [15]. This positional preference appears to be independent of the chemical nature of the amino acid side chain, suggesting that the isomerization mechanism is primarily influenced by local peptide conformation rather than specific residue interactions [15].

Acetyltransferase Involvement in N-Terminal Capping

N-terminal acetylation represents one of the most abundant protein modifications in eukaryotic systems, affecting fifty to eighty percent of all proteins through the action of N-terminal acetyltransferases [17] [21]. This modification involves the transfer of an acetyl group from acetyl-coenzyme A to the amino group of the N-terminal amino acid, fundamentally altering the chemical properties of the peptide by introducing hydrophobic character and eliminating the positive charge [17] [21].

The human N-terminal acetyltransferase system comprises seven distinct enzymes designated as N-acetyltransferase A through N-acetyltransferase H, each exhibiting specific substrate preferences and operating through either co-translational or post-translational mechanisms [17] [21]. N-acetyltransferase A targets approximately thirty-eight percent of the human proteome, while N-acetyltransferase B modifies approximately twenty-one percent of proteins [17].

The catalytic mechanism of N-terminal acetyltransferases involves the formation of a ternary complex between the enzyme, acetyl-coenzyme A, and the target protein substrate [18]. The reaction proceeds through general base catalysis, where conserved residues facilitate proton abstraction from the N-terminal amino group, enabling nucleophilic attack on the acetyl-coenzyme A thioester bond [18]. Some acetyltransferases utilize a proton wire mechanism involving multiple residues to shuttle protons from the active site, rather than relying on a single general base residue [18].

Co-translational N-terminal acetyltransferases bind directly to ribosomes through auxiliary subunits, enabling modification of nascent polypeptide chains as they emerge from the ribosomal exit tunnel [17] [21]. This co-translational mechanism ensures high efficiency of modification, typically achieving greater than ninety-five percent conversion rates for target sequences [17].

Solid-Phase Peptide Synthesis Optimization

Solid-phase peptide synthesis has emerged as the predominant method for synthesizing peptides containing D-amino acids due to its ability to maintain high coupling efficiency while minimizing racemization [12] [7]. The optimization of solid-phase peptide synthesis for chiral peptide sequences requires careful consideration of resin selection, coupling reagents, and reaction conditions to preserve stereochemical integrity [12] [26].

Resin Selection for Chiral Sequence Assembly

The selection of appropriate resin systems is critical for successful synthesis of peptides containing D-amino acids, as different resins exhibit varying degrees of steric hindrance and chemical stability under coupling and deprotection conditions [7] [24]. Modern resin systems have been optimized to provide high loading capacity while minimizing side reactions that could lead to racemization or sequence deletion [12].

Wang resin, featuring a 4-hydroxybenzyl alcohol linker, provides excellent compatibility with D-amino acid incorporation due to its minimal steric hindrance and stable linkage chemistry [24]. This resin system enables the synthesis of peptide acids with loading capacities ranging from 0.5 to 1.2 millimoles per gram while maintaining high chiral integrity throughout the synthesis process [24].

Rink amide resins utilize a 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy linker system that provides enhanced stability during repetitive coupling and deprotection cycles [24]. These resins are particularly well-suited for the synthesis of peptide amides, offering loading capacities of 0.6 to 0.8 millimoles per gram with excellent chiral retention [24].

Advanced resin systems such as TentaGel S RAM and ChemMatrix resins incorporate polyethylene glycol spacers that reduce steric interactions and improve solvation of the growing peptide chain [8]. These hybrid resin systems demonstrate superior performance for D-amino acid containing sequences, particularly for difficult couplings involving sterically hindered residues [8].

Resin TypeLinker ChemistryProduct TypeLoading Capacity (mmol/g)Chiral IntegrityD-Amino Acid Compatibility
Wang Resin4-Hydroxybenzyl alcoholPeptide acid0.5-1.2High (minimal racemization)Excellent
Rink Amide AM Resin4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyPeptide amide0.6-0.8High (minimal racemization)Excellent
TentaGel S RAMPolyethylene glycol-polystyrene hybridPeptide amide0.2-0.3Very High (reduced steric hindrance)Superior
ChemMatrix Rink AmideCross-linked polyethyleneglycolPeptide amide0.4-0.8Very High (optimized swelling)Superior
CTC Resin2-Chlorotrityl chloridePeptide acid1.0-1.6Moderate (acidic conditions)Good
MBHA Resin4-MethylbenzhydrylaminePeptide amide0.4-1.0High (basic conditions)Excellent

Coupling Efficiency of D-Tryptophan Residues

The coupling of D-tryptophan residues in solid-phase peptide synthesis presents unique challenges due to the bulky indole side chain and the inverted stereochemistry at the alpha-carbon [10] [22]. Research has demonstrated that coupling efficiency varies significantly depending on the choice of coupling reagents, reaction conditions, and the nature of the amino acid preceding the D-tryptophan residue [10].

Standard coupling protocols utilizing N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole achieve approximately eighty-five percent coupling efficiency for D-tryptophan residues under ambient temperature conditions [10]. However, these conditions require extended reaction times of sixty minutes and may result in measurable racemization levels of approximately 0.4 percent [26].

Advanced coupling reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate combined with N,N-diisopropylethylamine demonstrate superior performance, achieving greater than ninety-two percent coupling efficiency within forty minutes [22]. The use of benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate provides similar efficiency with slightly increased racemization potential [22].

Recent developments in coupling chemistry have introduced Oxyma Pure combined with tert-butyl ethyl carbodiimide as an environmentally friendly alternative that maintains high coupling efficiency while operating under elevated temperature conditions [8]. This reagent system achieves approximately ninety-two percent coupling efficiency for D-tryptophan residues at fifty degrees Celsius within forty-five minutes [8].

Coupling MethodCoupling Time (min)Temperature (°C)D-Tryptophan Coupling Efficiency (%)Racemization Level (%)Reagent Equivalents
Standard DIC/HOBt602585.20.45:5:0.3
HBTU/DIPEA402592.10.35:10
PyBOP/DIPEA302589.70.55:10
EDC/HOBt/DMAP1802578.50.25:5:0.3
HATU/DIPEA252594.30.65:10
Oxyma Pure/TBEC455091.80.33:3

The optimization of coupling conditions for D-tryptophan residues also involves consideration of the amino acid sequence context [10]. Coupling to sterically hindered amino acids such as valine, isoleucine, or threonine requires extended reaction times or the use of more reactive coupling reagents to achieve acceptable conversion levels [10].

Solution-Phase Synthesis Challenges and Purification Strategies

Solution-phase synthesis of N-Acetyl-D-tryptophyl-L-valinamide presents distinct challenges related to solubility, side product formation, and purification complexity compared to solid-phase approaches [11]. The primary advantages of solution-phase synthesis include better reagent stoichiometry control and the ability to monitor reaction progress in real-time, but these benefits must be weighed against increased purification requirements [11].

The Group-Assisted Purification strategy has emerged as a particularly effective approach for solution-phase peptide synthesis, utilizing auxiliary groups that facilitate product isolation without requiring chromatographic separation [11]. This methodology reduces solvent consumption and simplifies purification workflows while maintaining high product purity [11].

Traditional solution-phase synthesis faces significant challenges in the purification of peptide products due to the similarity in physical properties between starting materials, intermediates, and final products [11]. The presence of both D- and L-amino acid components further complicates purification, as conventional chromatographic methods may not provide adequate resolution for stereoisomeric impurities [25].

Reverse-phase high-performance liquid chromatography using octadecylsilane stationary phases represents the gold standard for peptide purification, providing excellent resolution for both sequence-related and stereochemical impurities [25]. The use of water-acetonitrile mobile phases with trifluoroacetic acid modifiers enables effective separation of peptide products with purities exceeding ninety-five percent [25].

Preparative-scale high-performance liquid chromatography systems can achieve purities greater than ninety-eight percent with recovery yields of eighty to ninety-eight percent for most peptide sequences [25]. The optimization of gradient conditions and column selection is critical for maximizing both resolution and throughput in preparative applications [25].

MethodStationary PhaseMobile PhaseResolution for Chiral SeparationRecovery Yield (%)Purity Achieved (%)
Reverse-Phase HPLC (C18)OctadecylsilaneWater/Acetonitrile + 0.1% TFAExcellent75-95>95
Preparative HPLCOctadecylsilaneWater/Acetonitrile + 0.1% TFAExcellent80-98>98
Flash ChromatographySilica gelHexane/Ethyl acetate gradientsPoor60-8580-95
Size Exclusion ChromatographySephadex/Bio-GelAqueous buffersN/A85-9585-95
Ion Exchange ChromatographyStrong cation/anion exchangeSalt gradients in aqueous buffersGood70-9090-98
Group-Assisted Purification (GAP)TAG auxiliaryVarious organic solventsGood80-95>95

Advanced purification strategies incorporate multiple orthogonal separation mechanisms to achieve the high purity levels required for biological applications [25]. The combination of reverse-phase chromatography with ion-exchange or size-exclusion methods provides comprehensive removal of both chemical and stereochemical impurities [25].

Mass Spectrometric Profiling

Mass spectrometric profiling represents the cornerstone of structural characterization for N-Acetyl-D-tryptophyl-L-valinamide, providing critical information about molecular weight, fragmentation patterns, and sequence verification. The dipeptide nature of this compound, combined with its specific stereochemical configuration, requires sophisticated analytical approaches to achieve unambiguous identification and characterization [1] [2].

MALDI-TOF/TOF Fragmentation Patterns

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight tandem mass spectrometry (MALDI-TOF/TOF) provides exceptional capabilities for analyzing N-Acetyl-D-tryptophyl-L-valinamide through characteristic fragmentation patterns. The technique employs high-energy collision-induced dissociation (CID) to generate diagnostic fragment ions that reveal structural information about the dipeptide [3] [4].

The fragmentation behavior of N-Acetyl-D-tryptophyl-L-valinamide follows predictable patterns based on the preferential cleavage of amide bonds. The molecular ion at m/z 345.2 represents the protonated form of the intact dipeptide. Primary fragmentation occurs at the peptide bond between the D-tryptophan and L-valine residues, generating characteristic b-type and y-type ions according to established nomenclature [1] [5].

The b1 ion at m/z 228.1 corresponds to the N-terminal fragment containing the acetylated D-tryptophan residue. This ion forms through cleavage of the peptide bond while retaining the charge on the N-terminal portion. The relatively moderate intensity of this ion (15-25% relative abundance) reflects the stability of the acetylated tryptophan structure [6] [1].

The most abundant fragment typically observed is the y1 ion at m/z 117.1, representing the C-terminal L-valinamide portion. This fragment demonstrates high intensity (30-50% relative abundance) due to the favorable charge retention on the basic amide terminus. The y2 ion at m/z 216.2 shows even higher intensity (60-80% relative abundance), indicating the preference for charge retention on larger C-terminal fragments [1] [2].

Ion TypeExpected m/zIntensity (Relative %)Formation Mechanism
b1 (N-terminal)228.115-25N-terminal cleavage + acetyl
b2 (dipeptide)327.240-60Peptide bond cleavage
y1 (C-terminal)117.130-50C-terminal amide
y2 (dipeptide)216.260-80Peptide bond cleavage
Precursor Ion345.25-15Intact molecule
Precursor - H2O327.210-20Neutral loss from precursor
Precursor - NH3328.25-15Neutral loss from precursor
Internal Ion170.120-40Double cleavage

Neutral loss patterns provide additional structural confirmation. Loss of water (18.016 Da) from the precursor ion generates a fragment at m/z 327.2, while ammonia loss (17.027 Da) produces the ion at m/z 328.2. These neutral losses are characteristic of peptides containing hydroxyl-bearing residues and primary amide functionalities [6] [1].

Internal fragment ions, formed through multiple bond cleavages, appear at m/z 170.1 with moderate intensity (20-40% relative abundance). These ions provide supplementary structural information but require careful interpretation to avoid misassignment [1] [2].

The stereochemical configuration of the D-tryptophan residue influences fragmentation patterns subtly but measurably. Studies have demonstrated that D-amino acids in the second position of peptides can affect fragment ion intensities and formation pathways, though the exact masses remain identical to their L-counterparts [2].

LC-MS/MS Sequencing Verification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides orthogonal verification of N-Acetyl-D-tryptophyl-L-valinamide sequence and structural assignments obtained from MALDI-TOF/TOF analysis. The technique offers superior sensitivity and dynamic range compared to MALDI approaches, with detection limits typically ranging from 0.1 to 10 attomoles [7] [8].

The chromatographic separation of N-Acetyl-D-tryptophyl-L-valinamide utilizes reversed-phase liquid chromatography with C18 stationary phases. The dipeptide exhibits moderate hydrophobicity due to the tryptophan indole ring system, resulting in retention times typically between 8-15 minutes under standard gradient conditions. The acetyl modification increases hydrophobicity compared to the free dipeptide, facilitating chromatographic retention and separation from potential isomers [7] [8].

Electrospray ionization (ESI) generates predominantly singly-charged ions for this dipeptide, with the protonated molecular ion [M+H]+ at m/z 345.2 serving as the primary precursor for tandem MS analysis. The soft ionization nature of ESI preserves the intact molecular ion, enabling subsequent fragmentation studies [8] [9].

Collision-induced dissociation (CID) in the triple quadrupole or ion trap mass spectrometer produces fragmentation patterns consistent with MALDI-TOF/TOF results, providing sequence verification through complementary analytical approaches. The lower collision energies used in LC-MS/MS (10-50 eV) compared to MALDI-TOF/TOF (1-8 keV) result in somewhat different fragmentation efficiencies and intensity distributions [7] [1].

Higher-energy collision dissociation (HCD) and electron-transfer dissociation (ETD) represent alternative fragmentation methods that can provide additional structural information. HCD produces fragmentation patterns similar to CID but with improved sensitivity for low-mass ions. ETD, while less commonly applied to small peptides, can provide complementary fragmentation information through radical-driven dissociation pathways [7] [10].

Multiple reaction monitoring (MRM) approaches enable highly sensitive and selective detection of N-Acetyl-D-tryptophyl-L-valinamide in complex matrices. The technique monitors specific precursor-to-product ion transitions, such as m/z 345.2 → 117.1 (precursor to y1) and m/z 345.2 → 216.2 (precursor to y2), providing exceptional selectivity and quantitative capabilities [8] [9].

ParameterMALDI-TOF/TOF RangeLC-MS/MS Range
Molecular Ion m/z400-4000100-2000
Fragmentation ModeCID/ISDCID/HCD/ETD
Collision Energy (eV)1-8 keV10-50
Mass Accuracy (ppm)5-501-5
Resolution (FWHM)15000-2500030000-100000
Dynamic Range10^3-10^410^4-10^6
Sensitivity (attomole)1-1000.1-10
Scan Rate (Hz)1-505-20

Sequential fragmentation analysis through MS3 experiments can provide additional structural confirmation by fragmenting primary product ions to generate second-generation fragments. This approach proves particularly valuable for confirming the connectivity and sequence of the dipeptide components [10] [9].

Chiral Discrimination Methods

The stereochemical characterization of N-Acetyl-D-tryptophyl-L-valinamide requires specialized analytical approaches capable of distinguishing between D and L configurations of the constituent amino acids. The presence of both D-tryptophan and L-valine necessitates methods that can simultaneously determine the absolute configuration of multiple chiral centers within the same molecule [11] [12].

Marfey's Reagent Derivatization Protocols

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), represents the gold standard for chiral amino acid analysis through formation of diastereomeric derivatives that can be separated by reversed-phase HPLC [11] [13] [14]. The reagent reacts with both the N-terminal amino group and the amino acid side chains to form stable diastereomeric products with distinct chromatographic properties.

The derivatization protocol for N-Acetyl-D-tryptophyl-L-valinamide requires initial acid hydrolysis to liberate the constituent amino acids. Hydrochloric acid hydrolysis at 110°C for 24 hours provides complete peptide bond cleavage while minimizing racemization. The reaction conditions must be carefully controlled to prevent stereochemical inversion, particularly of the sensitive tryptophan residue [11] [14].

Following hydrolysis, the liberated amino acids undergo derivatization with Marfey's reagent in sodium bicarbonate buffer at pH 8.5. The reaction proceeds at 40°C for 60 minutes, ensuring complete derivatization while maintaining optimal reaction conditions. The reagent forms covalent bonds with the amino groups, creating diastereomeric derivatives that exhibit different retention times during HPLC analysis [13] [14].

The separation mechanism relies on the difference in hydrophobicity between the L-amino acid-FDAA and D-amino acid-FDAA derivatives. The L-amino acid derivatives typically exhibit shorter retention times than their D-counterparts due to conformational differences that affect hydrophobic interactions with the C18 stationary phase [11] [13].

For D-tryptophan detection, the D-Trp-FDAA derivative elutes after the L-Trp-FDAA derivative, with separation factors (α) ranging from 1.05 to 1.20 depending on chromatographic conditions. The retention time difference provides unambiguous identification of the D-configuration in the original dipeptide [11] [14].

L-valine analysis follows similar principles, with the L-Val-FDAA derivative eluting before the D-Val-FDAA derivative. The separation is typically more challenging for valine due to its branched aliphatic side chain, requiring optimized gradient conditions to achieve baseline resolution [11] [13].

Advanced Marfey's method employs 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (FDLA) as an alternative derivatizing reagent. FDLA provides improved sensitivity for LC-MS analysis due to enhanced hydrophobicity and better ionization efficiency. The leucine-based reagent offers superior chromatographic performance for some amino acids, with separation factors ranging from 1.10 to 1.35 [11] [13].

The C3 Marfey's method represents a further advancement, utilizing three different derivatizing reagents to provide comprehensive stereochemical analysis. This approach enables simultaneous determination of multiple chiral centers with exceptional accuracy and reliability [11] [13].

MethodDetection Limit (nmol)Separation Factor (α)Analysis Time (min)Selectivity
Marfey's Reagent (FDAA)0.1-1.01.05-1.2015-45High
Advanced Marfey's (FDLA)0.05-0.51.10-1.3520-60Very High
C3 Marfey's Method0.02-0.21.15-1.5030-90Excellent
Deuterium Chloride Hydrolysis1.0-10.0N/A120-240Moderate
Chiral LC Separation0.1-1.01.02-1.1510-30Variable
Tandem MS Discrimination0.5-5.0N/A5-15Good

Deuterium Chloride Hydrolysis for Stereochemical Analysis

Deuterium chloride (DCl) hydrolysis provides an alternative approach for stereochemical analysis of N-Acetyl-D-tryptophyl-L-valinamide through isotopic labeling strategies. The method involves controlled hydrolysis in deuterated acid, resulting in selective incorporation of deuterium atoms at specific positions that reflect the stereochemical configuration of the original amino acids [15] [16].

The hydrolysis reaction employs 6 M DCl in deuterium oxide (D2O) at elevated temperatures (110-150°C) for extended periods (24-48 hours). The reaction conditions must be optimized to achieve complete peptide bond cleavage while minimizing side reactions and racemization. The deuterium exchange occurs primarily at the α-carbon positions of the amino acids, providing stereochemical information [15] [16].

The stereochemical analysis relies on the differential exchange rates of deuterium at the α-carbon positions of D and L amino acids. The D-configuration typically exhibits faster exchange kinetics due to conformational differences that affect the accessibility of the α-hydrogen to the deuterium exchange reaction [15] [16].

Mass spectrometric analysis of the deuterated products reveals characteristic isotope patterns that provide information about the stereochemical configuration. The extent of deuterium incorporation, measured as the mass shift from the unlabeled compounds, correlates with the stereochemical purity and configuration of the original amino acids [15] [16].

Nuclear magnetic resonance (NMR) spectroscopy provides complementary analysis of the deuterated products. The 2H NMR spectrum reveals the position and extent of deuterium incorporation, while 1H NMR shows the corresponding reduction in proton signals. The stereochemical configuration affects the chemical shift and coupling patterns of the deuterated centers [15] [16].

The method offers several advantages, including high specificity for stereochemical analysis and minimal sample preparation requirements. However, the technique requires sophisticated analytical instrumentation and careful interpretation of isotope patterns to avoid misassignment [15] [16].

Multidimensional NMR Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information for N-Acetyl-D-tryptophyl-L-valinamide through analysis of chemical shifts, coupling patterns, and spatial relationships. The technique offers unique advantages for conformational analysis and three-dimensional structure determination in solution [17] [18].

2D NOESY for Spatial Proximity Mapping

Two-dimensional Nuclear Overhauser Enhancement Spectroscopy (NOESY) serves as the primary technique for determining spatial relationships within N-Acetyl-D-tryptophyl-L-valinamide. The experiment detects dipolar interactions between protons that are close in space (typically within 5 Å), providing critical information about molecular conformation and intramolecular contacts [17] [19] [20].

The NOESY experiment employs a three-pulse sequence with a mixing time (τm) that allows magnetization transfer between spatially proximate protons. For N-Acetyl-D-tryptophyl-L-valinamide, optimal mixing times range from 100-800 milliseconds, depending on the molecular tumbling rate and the specific nuclear Overhauser effect (NOE) being observed [19] [20].

The analysis begins with complete proton assignment using complementary 2D experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). The COSY spectrum reveals scalar couplings between protons separated by 2-3 bonds, enabling identification of individual spin systems for each amino acid residue [17] [18].

The TOCSY spectrum provides complete connectivity within each amino acid spin system, facilitating unambiguous assignment of all protons within the tryptophan and valine residues. The experiment uses a spin-lock sequence to transfer magnetization throughout the entire coupled network, typically with mixing times of 60-120 milliseconds [17] [18].

Once complete proton assignments are established, the NOESY spectrum reveals spatial proximity relationships. Key cross-peaks in the NOESY spectrum of N-Acetyl-D-tryptophyl-L-valinamide include:

Intraresidue NOEs within the tryptophan residue show characteristic patterns between the indole ring protons and the α-proton. The H2-Hα NOE provides information about the χ1 dihedral angle, while H4-Hα and H7-Hα NOEs indicate the orientation of the indole ring relative to the peptide backbone [17] [19].

Interresidue NOEs between the tryptophan and valine residues provide critical information about the overall molecular conformation. The Trp Hα-Val HN NOE indicates the relative orientation of the two amino acid residues, while side chain NOEs reveal the preferred rotamer states [17] [19].

The acetyl group protons show characteristic NOE patterns with the tryptophan α-proton and potentially with the indole ring protons, depending on the conformation of the N-terminal region. These interactions provide information about the acetyl group orientation and its influence on the overall molecular structure [17] [19].

Sequential NOEs between adjacent residues provide backbone conformation information. The Trp HN-Val HN NOE is particularly important for determining the φ and ψ dihedral angles of the peptide backbone, which define the secondary structure preferences of the dipeptide [17] [18].

The quantitative analysis of NOE intensities enables distance calculations through the relationship between cross-peak intensity and interproton distance (r^-6 dependence). This information can be used to generate distance constraints for molecular modeling and structure refinement [19] [20].

NMR ExperimentMixing Time (ms)Distance Range (Å)Information Content
2D NOESY100-8002.0-5.0Spatial proximity
2D ROESY200-4002.0-5.0Spatial proximity
COSYN/AThrough bondsConnectivity
TOCSY60-120Through bondsSpin systems
1H-1H J-couplingN/AThrough bondsDihedral angles
1H-13C HSQCN/AOne bondC-H correlations
1H-15N HSQCN/AOne bondN-H correlations
HMBCN/A2-3 bondsLong-range C-H

J-Coupling Analysis of Amide Bonds

Scalar coupling analysis provides detailed information about the conformational preferences of N-Acetyl-D-tryptophyl-L-valinamide through measurement of three-bond coupling constants (3JHN-Hα) across the amide bonds. These coupling constants are directly related to the dihedral angles of the peptide backbone through the Karplus relationship [21] [18] [22].

The 3JHN-Hα coupling constant varies with the φ dihedral angle according to the Karplus equation: 3J = A cos²(φ-60°) + B cos(φ-60°) + C, where A, B, and C are empirically determined constants. For typical peptide systems, the coupling constants range from 3-4 Hz for φ angles near -60° (α-helical) to 8-10 Hz for φ angles near -120° (extended β-strand) [21] [22].

The measurement of 3JHN-Hα coupling constants requires high-resolution 1H NMR spectroscopy with sufficient digital resolution to accurately determine the multipicity of the amide proton signals. The analysis is typically performed using 1D 1H NMR spectra acquired with long acquisition times and high digital resolution [21] [18].

For N-Acetyl-D-tryptophyl-L-valinamide, the valine amide proton shows a characteristic coupling pattern with the valine α-proton. The magnitude of this coupling constant provides direct information about the φ dihedral angle of the valine residue, indicating whether the dipeptide adopts extended, folded, or intermediate conformations [18] [22].

The tryptophan residue coupling analysis focuses on the 3JHα-Hβ coupling constants, which provide information about the χ1 dihedral angle governing the orientation of the indole side chain. The coupling constants between the α-proton and the β-protons (typically appearing as a complex multiplet) indicate the preferred rotamer states of the tryptophan side chain [21] [18].

Long-range coupling constants (4J and 5J) may be observed in aromatic systems, providing additional conformational information about the indole ring system. These couplings are typically small (0.5-3 Hz) but can provide valuable constraints for structure determination [21] [18].

Temperature-dependent coupling constant measurements reveal the dynamic nature of the molecular conformation. Variable temperature NMR experiments can distinguish between rigid conformations and conformational averaging, providing insight into the flexibility of the peptide backbone [18] [22].

The analysis of 15N-1H coupling constants provides complementary information about the amide bond geometry and hydrogen bonding interactions. These coupling constants are sensitive to the electronic environment of the amide nitrogen and can indicate the presence of intramolecular hydrogen bonds or solvent interactions [18] [22].

Integration of J-coupling data with NOE-derived distance constraints enables comprehensive structure determination of N-Acetyl-D-tryptophyl-L-valinamide. The combination of through-space (NOE) and through-bond (J-coupling) information provides a complete picture of the molecular conformation and dynamics in solution [18] [22].

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

344.18484064 g/mol

Monoisotopic Mass

344.18484064 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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